molecular formula C7H15N3O B1312390 2-(Piperidin-1-yl)acetohydrazide CAS No. 7408-09-5

2-(Piperidin-1-yl)acetohydrazide

Cat. No. B1312390
M. Wt: 157.21 g/mol
InChI Key: RPFBMWXGJRIJOJ-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

3.86 g of piperidin-1-yl-acetic acid ethyl ester was dissolved in 40 mL of ethanol, added with 3.39 mL of hydrazine monohydrate, and stirred at 70° C. for 5 hours. After allowing the solution to cool to room temperature, the solvent was evaporated, to afford 3.8 g of the title compound as pale yellow crystals.
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)C.O.[NH2:14][NH2:15]>C(O)C>[N:6]1([CH2:5][C:4]([NH:14][NH2:15])=[O:3])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C)OC(CN1CCCCC1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.39 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(CCCCC1)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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